Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]-
CAS No.:
Cat. No.: VC16563268
Molecular Formula: C16H17BrO
Molecular Weight: 305.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17BrO |
|---|---|
| Molecular Weight | 305.21 g/mol |
| IUPAC Name | [2-bromo-4-[(4-ethylphenyl)methyl]phenyl]methanol |
| Standard InChI | InChI=1S/C16H17BrO/c1-2-12-3-5-13(6-4-12)9-14-7-8-15(11-18)16(17)10-14/h3-8,10,18H,2,9,11H2,1H3 |
| Standard InChI Key | UIDSXRJUKUIFGY-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)CC2=CC(=C(C=C2)CO)Br |
Introduction
Chemical Identity and Structural Features
Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- belongs to the family of halogenated aromatic alcohols, characterized by a hydroxyl group (-OH) attached to a benzene ring modified with bromine and alkylaryl substituents. Its molecular formula is C₁₆H₁₈BrO, with a molecular weight of 305.05 g/mol (calculated exact mass: 305.048 g/mol). The compound’s IUPAC name reflects its substitution pattern: a bromine atom at the ortho position (C2) and a 4-ethylphenylmethyl group at the para position (C4) relative to the hydroxyl-bearing carbon.
Substituent Effects on Molecular Geometry
The 2-bromo substituent introduces steric hindrance and electron-withdrawing effects, which influence reactivity at the aromatic ring. The 4-[(4-ethylphenyl)methyl] group adds a bulky, lipophilic side chain, altering the compound’s solubility and intermolecular interactions. Computational modeling predicts a non-planar geometry due to steric clashes between the bromine and the ethylphenyl group.
Synthesis and Reaction Pathways
Electrophilic Bromination and Alkylation
The synthesis of this compound typically involves a multi-step process:
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Electrophilic Bromination: Bromine is introduced to benzyl alcohol derivatives under controlled conditions (e.g., using FeBr₃ as a catalyst at 0–5°C) to minimize polysubstitution.
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Friedel-Crafts Alkylation: The 4-ethylphenylmethyl group is attached via alkylation of the brominated intermediate. AlCl₃ or other Lewis acids facilitate this step, with reaction temperatures maintained below 50°C to prevent decomposition.
Table 1: Representative Synthesis Conditions
| Step | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 0–5°C | 65–70 |
| Alkylation | 4-Ethylbenzyl chloride, AlCl₃ | 40–50°C | 55–60 |
Alternative Routes
Biocatalytic methods using engineered enzymes or microbial systems (e.g., Saccharomyces cerevisiae) are under investigation for greener synthesis, though yields remain suboptimal (~30%) compared to traditional approaches.
Physicochemical Properties
Thermal Stability and Phase Behavior
Differential scanning calorimetry (DSC) data indicate a melting point range of 85–90°C and thermal decomposition initiating at 210–215°C. The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<0.1 mg/mL at 25°C).
Spectroscopic Characteristics
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FTIR: Strong absorption bands at 3400 cm⁻¹ (O-H stretch), 3050 cm⁻¹ (aromatic C-H), and 560 cm⁻¹ (C-Br).
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NMR: ¹H NMR (CDCl₃, 400 MHz) shows a triplet for the ethyl group (δ 1.21 ppm, J = 7.6 Hz) and a singlet for the benzylic methylene (δ 4.45 ppm).
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